molecular formula C7H10N2O B2559941 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde CAS No. 1379203-65-2

4-(propan-2-yl)-1H-imidazole-2-carbaldehyde

Cat. No. B2559941
CAS RN: 1379203-65-2
M. Wt: 138.17
InChI Key: AVBMVVGAPHOELS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in specific industries or research .


Synthesis Analysis

Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique where the target molecule is transformed into simpler precursor structures regardless of any potential reactivity/interaction with reagents .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis of Trisubstituted-1H-Imidazole-5-Carbaldehydes

A significant application of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is found in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method is notable for its functionality, utilizing aldehyde preservation, economical catalysts, and mild conditions for a high atom economy synthesis (Li et al., 2015).

Furan Derivatives Synthesis

Another application involves the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes, leading to the formation of fully substituted furans. This process highlights a novel use of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis, presenting a straightforward path to furan derivatives that are challenging to access through other methods (Pan et al., 2010).

Antioxidant Agents Synthesis

The compound also finds application in the synthesis of novel chalcone derivatives acting as potent antioxidant agents. This synthesis involves the reaction of specific carbaldehydes with substituted acetophenones, showcasing a synthesis path enriched by in vitro antioxidant activity validation (Prabakaran et al., 2021).

Alkaloid Synthesis

A notable synthesis application includes the creation of 2-amino-1H-imidazol-4-carbaldehyde derivatives for the efficient synthesis of 2-aminoimidazole alkaloids such as oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This demonstrates the compound's role as a versatile building block in the synthesis of complex natural products (Ando & Terashima, 2010).

Biomass-derived Chemicals Synthesis

4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process emphasizes the compound's role in green chemistry, utilizing biomass-derived chemicals for the synthesis of bioactive compounds without the need for protective groups on functional moieties (Yu et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and influences biological functions .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

5-propan-2-yl-1H-imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMVVGAPHOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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